![molecular formula C15H12N2O B184743 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 142016-38-4](/img/structure/B184743.png)
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular weight of 236.27 . It is a solid substance and is part of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A microwave-enhanced protocol has been developed for the synthesis of new Schiff bases, including this compound, by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is represented by the InChI code: 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
. The 13C NMR spectra of similar compounds have been reported .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been studied for their catecholase activity. The complexes formed in situ between these ligands and copper (II) salts have shown excellent catalytic activities for the oxidation of catechol to o-quinone .
Physical And Chemical Properties Analysis
“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 236.27 . The InChI code representing its molecular structure is 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
.
Scientific Research Applications
Therapeutic Agent for Piroplasm Infection
Imidazo[1,2-a]pyridines, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have shown potent activity against a wide spectrum of infectious agents . They have been found to inhibit the growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, in a dose-dependent manner . This suggests that they could be used as a therapeutic agent for treating piroplasm infections .
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of these scaffolds, such as “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have shown great potential in the field of materials science . They have been reported to be used in different technological applications, such as optoelectronic devices .
Sensors
Imidazo[1,2-a]pyridine derivatives can also be used in the development of sensors . Their unique properties make them suitable for use in various sensing applications .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives have been reported to have potential applications in the pharmaceutical field, including as anti-cancer drugs . Their unique structure and properties make them promising candidates for the development of new anti-cancer therapies .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for use in various imaging applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGCWHPWZXGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360272 | |
Record name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
142016-38-4 | |
Record name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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